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Introduction
Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye that is an invaluable tool for single-

molecule imaging studies, particularly in the field of single-molecule Förster Resonance Energy

Transfer (smFRET). Its enhanced water solubility, due to the presence of sulfonate groups,

makes it ideal for labeling proteins and other biomolecules in aqueous environments without

the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1][2]

The maleimide functional group allows for specific, covalent attachment to thiol groups,

commonly found in cysteine residues of proteins, enabling precise labeling for detailed

biophysical studies. This document provides an overview of the properties of Sulfo-Cy3.5
maleimide, detailed protocols for protein labeling and single-molecule imaging, and an

example of its application in studying protein conformational dynamics.

Properties of Sulfo-Cy3.5 Maleimide
Sulfo-Cy3.5 is a bright and photostable dye, although its photophysical properties can be

influenced by its local environment.[1][3] Key quantitative data for Sulfo-Cy3.5 and related

cyanine dyes are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Sulfo-Cy3.5 Maleimide and Related Dyes

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15135386?utm_src=pdf-interest
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://experiments.springernature.com/techniques/single-molecule-fret
https://axispharm.com/product-category/fluorescent-dyes/cyanine-dyes/sulfo-cyanine3-5/
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://experiments.springernature.com/techniques/single-molecule-fret
https://arxiv.org/pdf/1410.0844
https://www.benchchem.com/product/b15135386?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Sulfo-Cy3.5
Maleimide

Sulfo-Cy3
Maleimide

Cy3 Maleimide

Excitation Maximum

(λex)
~591 nm[4][5] 548 nm[6][7] 555 nm[8]

Emission Maximum

(λem)
~604 nm[4][5] 563 nm[6][7] 570 nm[8]

Molar Extinction

Coefficient (ε)
Not specified 162,000 cm⁻¹M⁻¹[6][7] 150,000 cm⁻¹M⁻¹[8]

Fluorescence

Quantum Yield (Φ)
"High"[1][2] 0.1[6][7] 0.31[8]

Fluorescence Lifetime

(τ)
Not specified

~2.0 ns (conjugated to

ssDNA)[9]
Not specified

Molecular Weight ~1113.38 g/mol [5] ~777 g/mol [6] ~615.2 g/mol [8]

Table 2: General Characteristics
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Characteristic Description

Solubility
High water solubility; also soluble in DMSO and

DMF.[1][2]

Reactivity

Maleimide group specifically reacts with thiol

groups (e.g., from cysteine residues) to form a

stable thioether bond.

Advantages for Single-Molecule Imaging

- Water Solubility: Ideal for labeling sensitive

proteins that may be denatured by organic co-

solvents.[1][2] - Photostability: Generally good,

allowing for longer observation times before

photobleaching.[1][2] - Brightness: High molar

extinction coefficient and quantum yield

contribute to a bright signal.[1][2]

Considerations

- Environmental Sensitivity: The fluorescence

properties of cyanine dyes can be influenced by

the local environment, which can be both a

useful reporter of conformational changes and a

potential source of artifacts. - Photobleaching:

While relatively photostable, photobleaching is

inevitable in single-molecule experiments and

should be accounted for in data analysis.[3]

Experimental Protocols
Protein Labeling with Sulfo-Cy3.5 Maleimide
This protocol is designed for the site-specific labeling of a protein with Sulfo-Cy3.5 maleimide
for single-molecule imaging. It is crucial to work in a thiol-free environment to prevent non-

specific reactions.

Materials:

Protein of interest with a single accessible cysteine residue

Sulfo-Cy3.5 maleimide
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Anhydrous Dimethyl Sulfoxide (DMSO)

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

Labeling Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.2 (degassed)

Size-exclusion chromatography column (e.g., Sephadex G-50)

Purification Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

Procedure:

Protein Preparation:

Dissolve the purified protein in the labeling buffer to a final concentration of 10-50 µM.

To ensure the cysteine residue is in a reduced state, add a 10-fold molar excess of TCEP

and incubate for 30 minutes at room temperature. It is not necessary to remove the TCEP

before labeling.

Dye Preparation:

Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature.

Prepare a 10 mM stock solution of the dye in anhydrous DMSO. Vortex to ensure

complete dissolution. This stock solution can be stored at -20°C, protected from light and

moisture.

Labeling Reaction:

Add a 10- to 20-fold molar excess of the Sulfo-Cy3.5 maleimide stock solution to the

protein solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from

light. The optimal reaction time and dye-to-protein ratio may need to be determined

empirically for each specific protein.

Purification of Labeled Protein:
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Separate the labeled protein from the unreacted dye using a size-exclusion

chromatography column equilibrated with the purification buffer.

The first colored fraction to elute will contain the labeled protein.

Collect the fractions and confirm the labeling efficiency using UV-Vis spectrophotometry by

measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the

dye (~591 nm).

Determination of Degree of Labeling (DOL):

The DOL can be calculated using the following formula: DOL = (A_dye × ε_protein) /

[(A_280 - (A_dye × CF_280)) × ε_dye] Where:

A_dye is the absorbance of the dye at its maximum absorption wavelength.

A_280 is the absorbance of the protein-dye conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its maximum absorption

wavelength.

CF_280 is the correction factor for the dye's absorbance at 280 nm (A_280 / A_dye).

Single-Molecule FRET Imaging using TIRF Microscopy
This protocol outlines the general steps for imaging a Sulfo-Cy3.5 maleimide-labeled protein

in a single-molecule FRET experiment using Total Internal Reflection Fluorescence (TIRF)

microscopy.

Materials:

Labeled protein of interest (donor-labeled with Sulfo-Cy3.5 and acceptor-labeled with a

suitable FRET partner, e.g., Sulfo-Cy5)

TIRF microscope with appropriate laser lines (e.g., 561 nm for Cy3.5) and emission filters
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Passivated glass coverslips (e.g., with polyethylene glycol, PEG)

Immobilization strategy (e.g., biotin-streptavidin)

Imaging Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5, supplemented with an oxygen-

scavenging system (e.g., glucose oxidase, catalase, and glucose) and a triplet-state

quencher (e.g., Trolox) to improve dye photostability.[10]

Procedure:

Microscope Setup:

Align the TIRF microscope to ensure proper illumination and focus.[11]

Set the appropriate laser power and camera acquisition parameters.

Sample Immobilization:

Immobilize the labeled protein on the passivated surface of the coverslip at a low density

(pM range) to ensure that individual molecules are well-separated.[10]

Imaging:

Acquire movies of the immobilized molecules, simultaneously recording the donor and

acceptor fluorescence channels.[12]

Continue acquisition until most of the fluorophores have photobleached.

Data Analysis:

Identify single-molecule spots and extract the fluorescence intensity time traces for both

the donor and acceptor channels.[10]

Correct for background noise and spectral bleed-through.[10]

Calculate the FRET efficiency for each molecule over time using the formula: E_FRET =

I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.
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Generate FRET efficiency histograms and analyze the population distributions and

dynamic transitions between different FRET states.[10]

Application Example: Studying Myosin V
Conformational Dynamics
Background: Myosin V is a molecular motor protein that "walks" along actin filaments to

transport cargo within cells. This walking motion involves large conformational changes. Single-

molecule FRET is an ideal technique to study these dynamics. While many studies have used

the Cy3/Cy5 pair, the principles are directly applicable to the use of Sulfo-Cy3.5 as a donor

dye.

Experimental Design:

Labeling: A single cysteine residue is introduced into the myosin V motor domain, which is

then labeled with Sulfo-Cy3.5 maleimide (the FRET donor). A second label, a FRET

acceptor (e.g., Sulfo-Cy5), is attached to another site on the protein, for example, on the light

chain.

Assay: The labeled myosin V is immobilized on a glass surface, and its interaction with actin

filaments is observed using TIRF microscopy.

Observation: Changes in the FRET efficiency report on the conformational changes of the

myosin V motor domain as it binds to and detaches from the actin filament during its walking

cycle.

Signaling Pathway/Workflow:

Protein Preparation and Labeling Single-Molecule TIRF Imaging Data Analysis

Purify Myosin V
(with engineered cysteines)

Label with Sulfo-Cy3.5
and Sulfo-Cy5 Maleimide

Purify Labeled Protein
(Size-Exclusion Chromatography)

Immobilize on
PEG-passivated surface

Introduce Actin Filaments
and ATP

Acquire Donor and Acceptor
Fluorescence Movies Extract Intensity Traces Calculate FRET Efficiency Identify Conformational States

(e.g., pre- and post-powerstroke)

Click to download full resolution via product page
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Caption: Workflow for studying myosin V dynamics using smFRET.

Logical Relationship of FRET States:

High FRET
(Pre-powerstroke)

Low FRET
(Post-powerstroke)

ATP Hydrolysis &
Powerstroke

Actin Detachment &
Recovery Stroke

Click to download full resolution via product page

Caption: FRET states in the myosin V catalytic cycle.

Conclusion
Sulfo-Cy3.5 maleimide is a versatile and powerful tool for single-molecule imaging, offering

the advantages of high water solubility, specific labeling chemistry, and favorable photophysical

properties. By following the detailed protocols provided in this document, researchers can
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effectively label their proteins of interest and perform high-quality single-molecule FRET

experiments to elucidate the complex conformational dynamics of biomolecules. The

application to studying molecular motors like myosin V highlights the potential of this approach

to provide fundamental insights into biological processes at the molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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